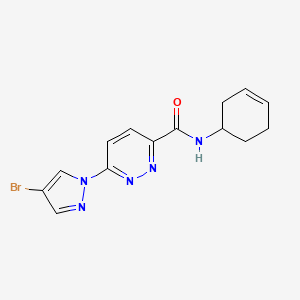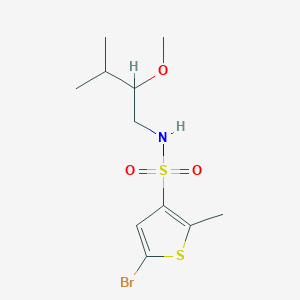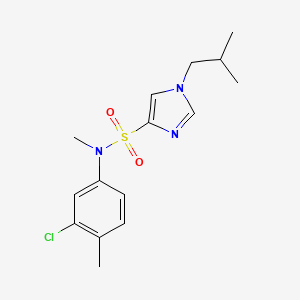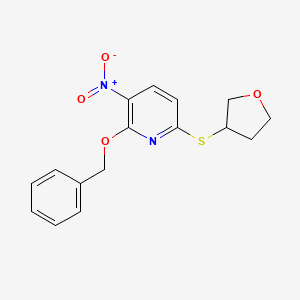
6-(4-bromopyrazol-1-yl)-N-cyclohex-3-en-1-ylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromopyrazol-1-yl)-N-cyclohex-3-en-1-ylpyridazine-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a cyclohexene ring, and a pyridazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromopyrazol-1-yl)-N-cyclohex-3-en-1-ylpyridazine-3-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclohexene ring attachment: The cyclohexene ring can be introduced via a Diels-Alder reaction between a diene and a dienophile.
Pyridazine carboxamide formation: The final step involves the formation of the pyridazine ring and subsequent carboxamide formation through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Amines, thiols, under conditions such as reflux in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
6-(4-bromopyrazol-1-yl)-N-cyclohex-3-en-1-ylpyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(4-bromopyrazol-1-yl)-N-cyclohex-3-en-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-bromopyrazole derivatives: These compounds share the pyrazole ring with a bromine substituent but differ in other substituents, affecting their biological activity.
Cyclohexene-containing compounds: These compounds have a cyclohexene ring but may lack the pyrazole or pyridazine moieties.
Pyridazine carboxamides: Compounds with a pyridazine ring and carboxamide group but different substituents on the ring.
Uniqueness
6-(4-bromopyrazol-1-yl)-N-cyclohex-3-en-1-ylpyridazine-3-carboxamide is unique due to its combination of a brominated pyrazole ring, a cyclohexene ring, and a pyridazine carboxamide moiety.
Properties
IUPAC Name |
6-(4-bromopyrazol-1-yl)-N-cyclohex-3-en-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O/c15-10-8-16-20(9-10)13-7-6-12(18-19-13)14(21)17-11-4-2-1-3-5-11/h1-2,6-9,11H,3-5H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLJFHGFBXAZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C2=NN=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide](/img/structure/B7077257.png)
![2,4-difluoro-5-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7077263.png)
![4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7077266.png)

![5-[(Dimethylsulfamoylamino)methyl]-2-methyltetrazole](/img/structure/B7077282.png)
![4-[2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7077291.png)
![2-[2-[(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)methyl]phenyl]-2-methylpropanenitrile](/img/structure/B7077321.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-ethoxypyrimidin-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7077329.png)

![2-bromo-6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7077342.png)
![2-(1-methoxyethyl)-4-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7077350.png)
![(1'R,4S)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7077357.png)
![(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7077362.png)

